molecular formula C17H15NO3 B8066055 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one

Cat. No.: B8066055
M. Wt: 281.30 g/mol
InChI Key: GGYAMVBEDYKCLT-UHFFFAOYSA-N
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Description

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines an indole moiety with a substituted phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 4-hydroxy-3-methoxy-5-methylbenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant properties. The indole moiety can interact with biological receptors, influencing cellular signaling pathways and exhibiting anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    3-(2-benzimidazolyl)-1H-indole: Another indole derivative with distinct biological activities.

Uniqueness

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYAMVBEDYKCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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